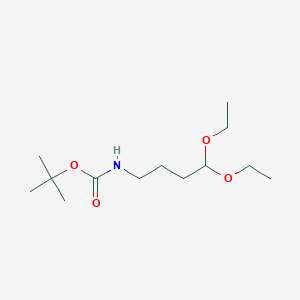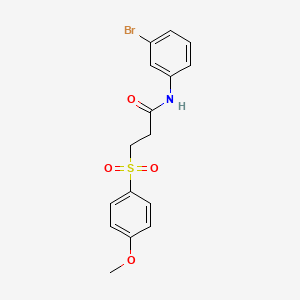![molecular formula C11H13N3O B2432972 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile CAS No. 2198987-42-5](/img/structure/B2432972.png)
2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a cyclobutyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the cyclobutyl precursor, which is then functionalized to introduce the hydroxy and amino groups. The final step involves the formation of the pyridine ring and the nitrile group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-[(2-Hydroxycyclopropyl)(methyl)amino]pyridine-3-carbonitrile
- 2-[(2-Hydroxycyclopentyl)(methyl)amino]pyridine-3-carbonitrile
- 2-[(2-Hydroxycyclohexyl)(methyl)amino]pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile has a unique combination of functional groups and ring structures that confer specific chemical and biological properties. Its cyclobutyl group, in particular, provides a distinct steric and electronic environment that can influence its reactivity and interactions with other molecules.
特性
IUPAC Name |
2-[(2-hydroxycyclobutyl)-methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14(9-4-5-10(9)15)11-8(7-12)3-2-6-13-11/h2-3,6,9-10,15H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSAKTZJFWKPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-7-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2432889.png)



![2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2432894.png)
![N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide](/img/structure/B2432896.png)
![5-(2-methoxyethyl)-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2432899.png)


![1-((4-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2432904.png)



![N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2432912.png)
